Cas no 325469-51-0 ((2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone)

(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- 6-benzoyl-3-methyl-1H-quinoxalin-2-one
- (2-hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
- HMS1659C20
- 6-BENZOYL-3-METHYLQUINOXALIN-2-OL
- AKOS002212641
- 325469-51-0
- STK506818
- A913081
- Oprea1_479971
- (2-Hydroxy-3-methyl-quinoxalin-6-yl)-phenyl-methanone
- 2(1H)-Quinoxalinone, 6-benzoyl-3-methyl-
- (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
-
- Inchi: 1S/C16H12N2O2/c1-10-16(20)18-13-8-7-12(9-14(13)17-10)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,20)
- InChI Key: KFKOTJAONUNYIR-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1C=CC2=C(C=1)N=C(C)C(N2)=O
Computed Properties
- Exact Mass: 264.089877630g/mol
- Monoisotopic Mass: 264.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 438
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.5Ų
- XLogP3: 2
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A753072-1g |
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone |
325469-51-0 | 97% | 1g |
$420.0 | 2024-04-20 | |
Crysdot LLC | CD11145126-1g |
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone |
325469-51-0 | 97% | 1g |
$416 | 2024-07-15 | |
Chemenu | CM222027-1g |
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone |
325469-51-0 | 97% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM222027-1g |
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone |
325469-51-0 | 97% | 1g |
$393 | 2021-08-04 |
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone Related Literature
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Additional information on (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone
Recent Advances in the Study of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone (CAS: 325469-51-0)
The compound (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone (CAS: 325469-51-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the unique structural features of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone, which contribute to its diverse pharmacological properties. The quinoxaline core, coupled with the hydroxy and phenyl substituents, has been shown to interact with various biological targets, including enzymes and receptors implicated in inflammatory and neoplastic diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against protein kinases involved in cancer cell proliferation, with IC50 values in the nanomolar range.
In terms of synthesis, novel methodologies have been developed to improve the yield and purity of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone. A recent paper in Organic Letters (2024) described a one-pot catalytic process that reduces the number of synthetic steps while maintaining high enantioselectivity. This advancement is particularly relevant for scaling up production for preclinical studies.
Pharmacokinetic studies have also progressed, with researchers identifying key metabolic pathways and potential drug-drug interactions. A 2024 study in Drug Metabolism and Disposition reported that the compound undergoes glucuronidation in the liver, which may influence its bioavailability. These findings are critical for optimizing dosing regimens in future clinical trials.
Looking ahead, the compound's potential as a multi-target therapeutic agent is being explored. Computational modeling studies suggest that (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone may simultaneously modulate several disease-relevant pathways, making it a promising candidate for complex disorders such as autoimmune diseases and certain cancers. However, researchers caution that further in vivo studies are needed to validate these predictions.
In conclusion, (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone represents an exciting area of research in medicinal chemistry. Its unique chemical structure, combined with promising biological activity, positions it as a potential lead compound for future drug development. Continued research efforts should focus on optimizing its pharmacological profile and advancing it through the drug discovery pipeline.
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